

# Azepan-4-one: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Azepan-4-one

Cat. No.: B024970

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## Abstract

This technical guide provides a detailed overview of the chemical and physical properties of **Azepan-4-one** (also known as hexahydro-4H-azepin-4-one), a seven-membered heterocyclic ketone. The azepane scaffold is a significant structural motif in medicinal chemistry, and **Azepan-4-one** serves as a key intermediate in the synthesis of various pharmaceutical compounds. This document compiles available data on its properties, outlines plausible experimental protocols for its synthesis and characterization, and presents this information in a clear and accessible format for researchers and professionals in drug development. While extensive experimental data for the parent compound is not readily available in the public domain, this guide leverages data from its hydrochloride salt and related N-substituted analogs, alongside computational predictions, to provide a thorough profile.

## Chemical and Physical Properties

**Azepan-4-one** is a cyclic ketone and a secondary amine, making it a versatile building block in organic synthesis. The majority of readily available experimental data pertains to its hydrochloride salt, which is a more stable and commonly supplied form.

## Identifiers and General Properties

A summary of the key identifiers for **Azepan-4-one** and its hydrochloride salt is presented below.

| Property          | Azepan-4-one  | Azepan-4-one Hydrochloride  |
|-------------------|---|---|
| IUPAC Name        | azepan-4-one[1]   | azepan-4-one;hydrochloride[2]                                     |
| Synonyms          | Hexahydro-4H-azepin-4-one, 4-Azepanone, 4-Oxohomopiperidine | Perhydroazepin-4-one hydrochloride, Hexahydro-4H-azepin-4-one HCl |
| CAS Number        | 105416-56-6[1]  | 50492-22-3[2]   |
| Molecular Formula | C <sub>6</sub> H <sub>11</sub> NO[1]                        | C <sub>6</sub> H <sub>12</sub> ClNO[2]                            |
| Molecular Weight  | 113.16 g/mol [1]  | 149.62 g/mol [2]  |

## Tabulated Physical Properties

The following table summarizes the known and predicted physical properties of **Azepan-4-one** and its hydrochloride salt. It is important to note that some of the data for the free base are computational predictions and should be verified experimentally.

| Property      | Value (Azepan-4-one)                         | Value (Azepan-4-one Hydrochloride) | Notes                         |
|---------------|--|------------------------------------|-------------------------------|
| Melting Point | Not available                                | 179 °C                             | Experimental value.           |
| Boiling Point | 198.4 ± 23.0 °C at 760 mmHg                  | Not applicable                     | Predicted value.              |
| Density       | 1.0 ± 0.1 g/cm <sup>3</sup>                  | Not available                      | Predicted value.              |
| Flash Point   | 91.7 ± 22.8 °C                               | >110 °C                            | Predicted value.              |
| Solubility    | Soluble in water and polar organic solvents. | Soluble in water.                  | Predicted based on structure. |
| pKa           | Not available                                | Not available                      |                               |
| LogP          | -0.35  | Not available                      | Predicted value.              |

## Synthesis and Purification

While a definitive, detailed experimental protocol for the synthesis of the parent **Azepan-4-one** is not widely published, several strategies for the preparation of **azepan-4-one** derivatives are described in the literature. A plausible and commonly employed method is the reductive aminocyclization of a suitable dialdehyde precursor.

### Plausible Synthesis Route: Reductive Aminocyclization

This method involves the ozonolysis of a protected cyclohexenone to a dialdehyde, followed by cyclization with an amine source and subsequent reduction.

Reaction Scheme:

### General Experimental Protocol for Synthesis

The following is a generalized protocol based on similar syntheses of N-substituted hexahydro-4H-azepin-4-ones.

Materials:

- 2-Cyclohexen-1-one
- Ethylene glycol
- p-Toluenesulfonic acid (p-TsOH)
- Toluene
- Methanol
- Ozone source
- Triethyl phosphite or other reducing agent
- Ammonium chloride (NH<sub>4</sub>Cl)
- Sodium cyanoborohydride (NaBH<sub>3</sub>CN)

- Acetonitrile
- Phosphate buffer
- Hydrochloric acid (HCl)
- Standard laboratory glassware and purification apparatus

#### Procedure:

- Protection of the Ketone: 2-Cyclohexen-1-one is refluxed with ethylene glycol and a catalytic amount of p-TsOH in toluene with a Dean-Stark apparatus to form the corresponding ketal.
- Ozonolysis: The protected cyclohexene is dissolved in methanol and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The excess ozone is then removed, and a reducing agent (e.g., triethyl phosphite) is added to work up the ozonide, yielding the dialdehyde.
- Reductive Aminocyclization: The crude dialdehyde is dissolved in acetonitrile, and ammonium chloride and a phosphate buffer are added. Sodium cyanoborohydride is then added portion-wise. The reaction is stirred until completion, leading to the formation of the protected azepane ring.
- Deprotection: The ketal protecting group is removed by treatment with aqueous hydrochloric acid to yield **Azepan-4-one** hydrochloride. The free base can be obtained by neutralization.

## Purification

Purification of **Azepan-4-one** can be achieved through several methods, depending on the purity of the crude product and the nature of the impurities.

- Distillation: For the free base, which is expected to be a liquid or low-melting solid, vacuum distillation can be an effective purification method.
- Recrystallization: The hydrochloride salt is a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

- Column Chromatography: For removal of closely related impurities, silica gel column chromatography can be employed. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (for the free base), would likely be effective.

## Spectroscopic and Chromatographic Characterization

Characterization of the synthesized **Azepan-4-one** is crucial to confirm its structure and purity. The following are the expected spectroscopic and chromatographic properties and general protocols for their determination.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected  $^1\text{H}$  NMR Spectrum ( $\text{CDCl}_3$ , 400 MHz):

- $\delta$  ~3.0-3.5 ppm (m, 4H): Protons on the carbons alpha to the nitrogen (C2-H<sub>2</sub> and C7-H<sub>2</sub>).
- $\delta$  ~2.5-2.8 ppm (m, 4H): Protons on the carbons alpha to the carbonyl group (C3-H<sub>2</sub> and C5-H<sub>2</sub>).
- $\delta$  ~1.8-2.2 ppm (m, 1H): NH proton, which may be broad and its chemical shift can be concentration-dependent. This signal will exchange with D<sub>2</sub>O.
- $\delta$  ~1.5-1.9 ppm (m, 2H): Protons on the C6 carbon.

Expected  $^{13}\text{C}$  NMR Spectrum ( $\text{CDCl}_3$ , 100 MHz):

- $\delta$  ~208-212 ppm: Carbonyl carbon (C4).
- $\delta$  ~45-50 ppm: Carbons alpha to the nitrogen (C2 and C7).
- $\delta$  ~40-45 ppm: Carbons alpha to the carbonyl group (C3 and C5).
- $\delta$  ~25-30 ppm: C6 carbon.

General NMR Experimental Protocol:

- Prepare a solution of **Azepan-4-one** (or its hydrochloride salt) in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{D}_2\text{O}$ ,  $\text{DMSO-d}_6$ ) at a concentration of approximately 5-10 mg/mL.
- Transfer the solution to a 5 mm NMR tube.
- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
- Integrate the signals in the  $^1\text{H}$  NMR spectrum and assign the chemical shifts based on expected values and coupling patterns.

## Infrared (IR) Spectroscopy

Expected IR Absorption Bands (neat):

- $\sim 3300\text{ cm}^{-1}$  (broad): N-H stretching of the secondary amine.
- $\sim 2850\text{-}2950\text{ cm}^{-1}$ : C-H stretching of the aliphatic  $\text{CH}_2$  groups.
- $\sim 1710\text{ cm}^{-1}$  (strong): C=O stretching of the ketone.
- $\sim 1400\text{-}1500\text{ cm}^{-1}$ : C-H bending vibrations.
- $\sim 1100\text{-}1200\text{ cm}^{-1}$ : C-N stretching vibration.

General FT-IR Experimental Protocol (ATR):

- Ensure the ATR crystal of the FT-IR spectrometer is clean.
- Record a background spectrum.
- Place a small amount of the neat **Azepan-4-one** sample onto the ATR crystal.
- Acquire the IR spectrum over a range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Clean the ATR crystal after the measurement.

## Mass Spectrometry (MS)

Expected Mass Spectrum (Electron Ionization - EI):

- Molecular Ion ( $M^+$ ):  $m/z = 113$ .
- Major Fragmentation Peaks: Fragmentation is likely to occur alpha to the carbonyl group and the nitrogen atom, leading to characteristic fragment ions.

General GC-MS Experimental Protocol:

- Prepare a dilute solution of **Azepan-4-one** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Inject the sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
- The GC will separate the components of the sample, and the MS will record the mass spectrum of the eluting **Azepan-4-one**.
- Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

## Safety and Handling

The hydrochloride salt of **Azepan-4-one** is classified under the Globally Harmonized System (GHS) with the following hazard statements:

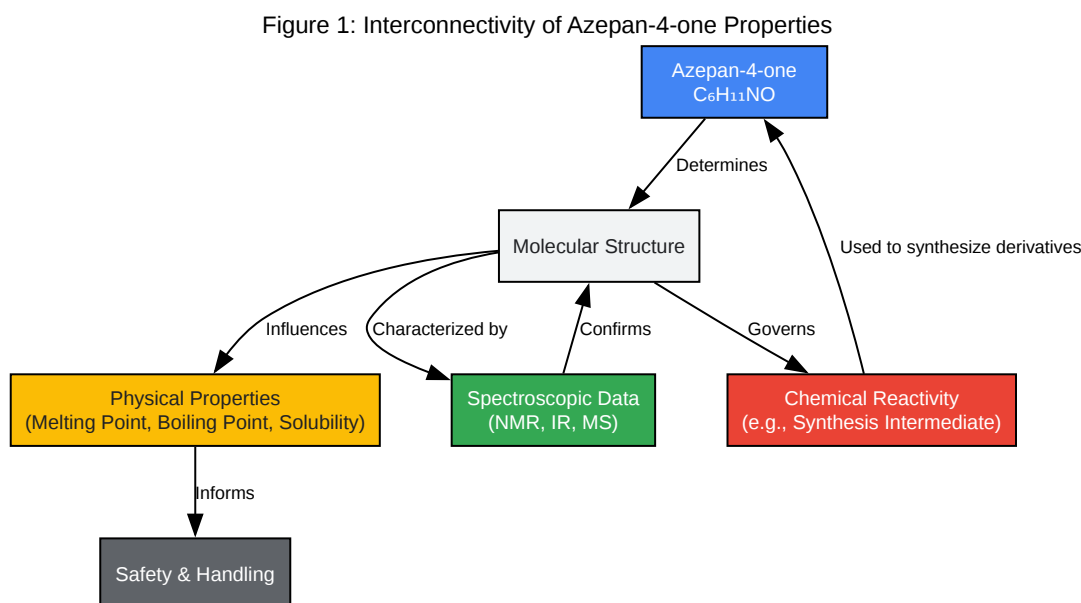
- H302: Harmful if swallowed.[2]
- H315: Causes skin irritation.[2]
- H318: Causes serious eye damage.[2]
- H332: Harmful if inhaled.[2]
- H335: May cause respiratory irritation.[2]

Recommended Precautionary Measures:

- Use only in a well-ventilated area.
- Wear protective gloves, protective clothing, eye protection, and face protection.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash skin thoroughly after handling.
- Do not eat, drink, or smoke when using this product.

## Visualizations

### Logical Relationship of Azepan-4-one Properties



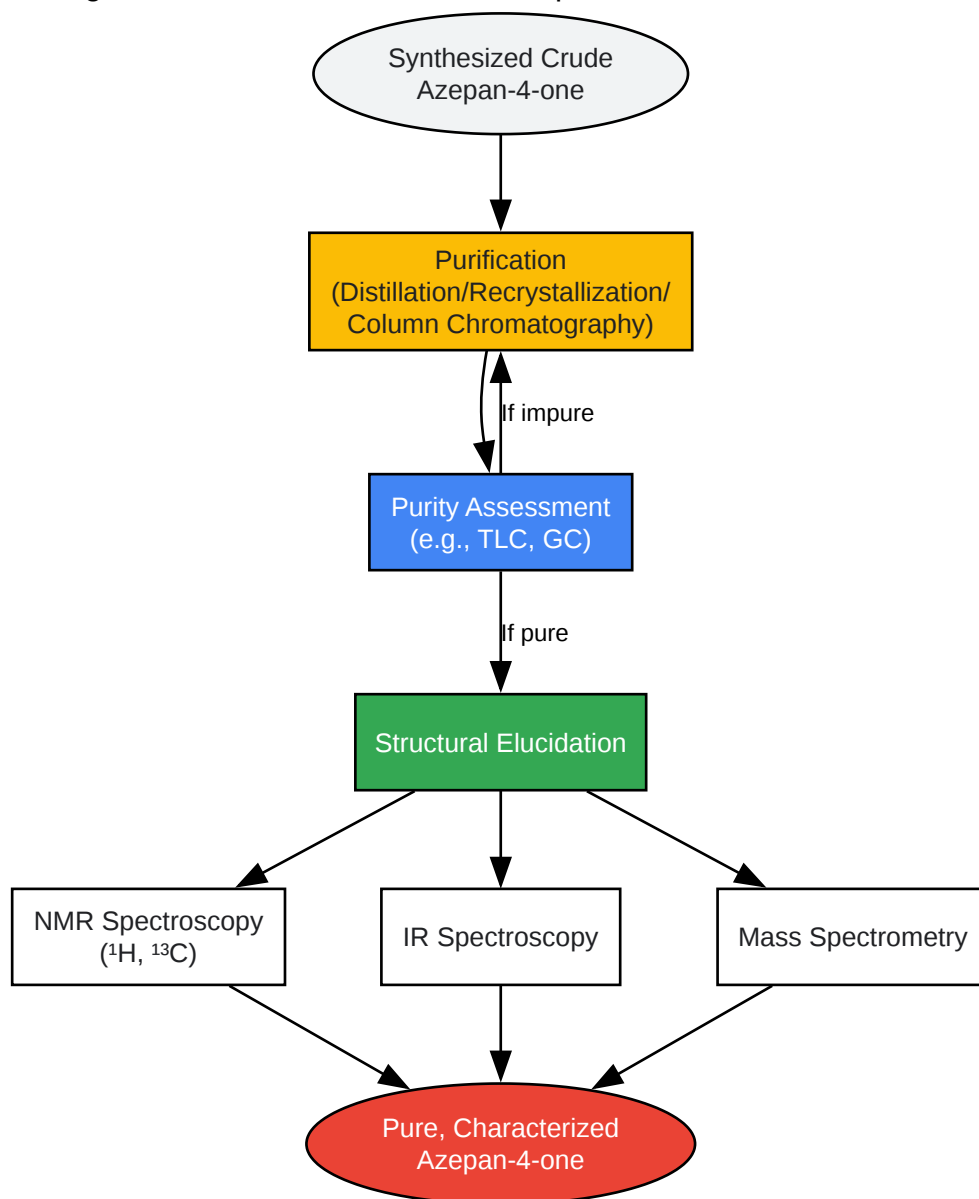
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Figure 1: Interconnectivity of **Azepan-4-one** Properties



## General Experimental Workflow for Characterization

Figure 2: General Workflow for Azepan-4-one Characterization



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## References

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